molecular formula C22H19BrClFN2O3S B297215 2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No. B297215
M. Wt: 525.8 g/mol
InChI Key: NDJFWYYOAIGLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-bromophenyl)sulfonyl](4-methylbenzyl)amino]-N-(3-chloro-4-fluorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound is commonly referred to as BMS-986165 and is currently being investigated for its use in the treatment of autoimmune diseases, such as psoriasis and psoriatic arthritis.

Mechanism of Action

BMS-986165 works by inhibiting the activity of TYK2, which is a member of the Janus kinase (JAK) family of proteins. TYK2 plays a role in the signaling pathways that lead to inflammation, and its inhibition by BMS-986165 leads to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of BMS-986165 have been studied in both preclinical and clinical trials. In animal models, BMS-986165 has been shown to reduce inflammation and improve symptoms of autoimmune diseases. In clinical trials, BMS-986165 has been found to be well-tolerated and has shown promising results in the treatment of psoriasis and psoriatic arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using BMS-986165 in lab experiments is its specificity for TYK2, which allows for targeted inhibition of the immune response. However, a limitation of using BMS-986165 is its potential for off-target effects, which could lead to unwanted side effects.

Future Directions

There are several potential future directions for research on BMS-986165. One area of interest is the use of BMS-986165 in the treatment of other autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the development of more potent and selective TYK2 inhibitors, which could lead to improved therapeutic outcomes. Additionally, further studies are needed to fully understand the safety and efficacy of BMS-986165 in humans.

Synthesis Methods

The synthesis of BMS-986165 involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methylbenzylamine to form an intermediate. This intermediate is then reacted with 3-chloro-4-fluoroaniline and acetic anhydride to produce the final product, BMS-986165.

Scientific Research Applications

BMS-986165 has been the subject of several scientific studies, with a focus on its potential as a therapeutic agent for autoimmune diseases. In a preclinical study, BMS-986165 was found to inhibit the activity of a protein called TYK2, which is involved in the immune response. This inhibition led to a reduction in inflammation and improved symptoms in animal models of autoimmune diseases.

properties

Molecular Formula

C22H19BrClFN2O3S

Molecular Weight

525.8 g/mol

IUPAC Name

2-[(4-bromophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C22H19BrClFN2O3S/c1-15-2-4-16(5-3-15)13-27(31(29,30)19-9-6-17(23)7-10-19)14-22(28)26-18-8-11-21(25)20(24)12-18/h2-12H,13-14H2,1H3,(H,26,28)

InChI Key

NDJFWYYOAIGLKN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)CN(CC(=O)NC2=CC(=C(C=C2)F)Cl)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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